1,2-Dimethylquinolinium iodide

Description

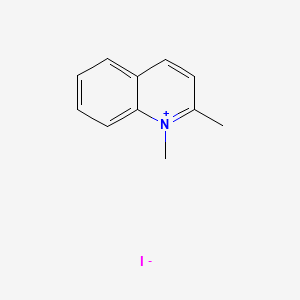

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethylquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCFMHCLWHXDAV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372807 | |

| Record name | Quinolinium, 1,2-dimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-87-9 | |

| Record name | Quinolinium, 1,2-dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylquinolinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1,2-dimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine methyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dimethylquinolinium Iodide and Its Derivatives

Established Preparative Routes for 1,2-Dimethylquinolinium Iodide

The formation of this compound is a fundamental reaction in heterocyclic chemistry, primarily achieved through the quaternization of the nitrogen atom in the quinoline (B57606) ring.

The most common and established method for synthesizing this compound is the direct N-alkylation of quinaldine (B1664567) (2-methylquinoline). This reaction, a classic example of a Menschutkin reaction, involves treating quinaldine with an alkylating agent, typically methyl iodide. The lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic methyl group of methyl iodide, leading to the formation of the quaternary ammonium (B1175870) salt, this compound. unimib.itacs.org

The reaction can be carried out under various conditions. Traditional methods may involve refluxing the reactants in a suitable solvent. ucl.ac.uk However, modern techniques have been shown to improve efficiency. For instance, microwave-assisted synthesis has been successfully employed, significantly reducing reaction times while maintaining high yields. unimib.itmdpi.com A study demonstrated the synthesis of this compound by heating a mixture of quinaldine and methyl iodide in a microwave reactor at 140°C for 8 minutes. unimib.it While methyl iodide is the standard reagent for introducing the methyl group and iodide counter-ion simultaneously, other methylating agents like methyl triflate can also be used to form the 1,2-dimethylquinolinium cation, which can then be subjected to ion exchange to yield the iodide salt. google.com

| Reactant 1 | Reactant 2 | Method | Product | Reference |

| Quinaldine | Methyl Iodide | Microwave heating (140°C, 8 min) | This compound | unimib.it |

| Quinaldine | Methyl Triflate | Stirring in Dichloromethane (16h) | 1,2-Dimethylquinolinium Triflate | google.com |

| 4-Aminoquinaldine | 1-Iododecane | Reflux in 4-methyl-2-pentanol (B46003) (80h) | 1-Decanyl-2-methyl-4-aminoquinolinium Iodide | ucl.ac.uk |

This compound as a Key Synthetic Intermediate

The true value of this compound in synthetic chemistry lies in the reactivity of its 2-methyl group. The positive charge on the adjacent nitrogen atom makes the protons of the 2-methyl group acidic. In the presence of a base, this methyl group is readily deprotonated to form a reactive methylene (B1212753) base, which can participate in various condensation reactions. arkat-usa.org

This compound is a cornerstone precursor in the synthesis of cyanine (B1664457) and styryl dyes. cymitquimica.comgoogle.com The condensation reaction typically involves reacting the quinolinium salt with an aldehyde or another electrophilic species in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine. arkat-usa.orgmdpi.comuantwerpen.be

For example, styryl dyes are synthesized by condensing this compound with various benzaldehydes. A specific case is the synthesis of N-methyl-2-(2,4,6-trimethoxy-styryl) quinoline iodide (SQI), which is achieved through the condensation of this compound with 2,4,6-trimethoxy benzaldehyde. mdpi.com Similarly, the well-known indicator Quinaldine Red is formed by condensing a related salt, 1-ethyl-2-methylquinolinium (B372601) iodide, with p-dimethylaminobenzaldehyde, highlighting the general reactivity of the 2-methyl group in such quinolinium salts. wikipedia.org

The scope of this reaction is broad, allowing for the creation of a diverse library of dyes with tailored properties. The reaction of this compound with heteroaromatic aldehydes, for instance, yields push-pull derivatives with significant solvatochromic shifts. arkat-usa.org Furthermore, it is used to synthesize more complex structures, such as silicon heterocyclic polymethine cyanine dyes, by reacting it with reagents like MeSi(OEt)3 in the presence of a base. lew.ro These condensation reactions are fundamental to producing dyes used in photography, biological staining, and as pH indicators. wikipedia.orglew.rochemistryjournal.in

| Quinolinium Salt | Condensation Partner | Catalyst | Product Class | Reference |

| This compound | 2,4,6-Trimethoxy benzaldehyde | - | Styrylquinoline Dye (SQI) | mdpi.com |

| This compound | Indole (B1671886) aldehydes | Piperidine | trans 1-indolyl-2-(1-methylquinolinium-2-yl) ethylenes | arkat-usa.org |

| This compound | MeSi(OEt)3 | Triethylamine | Silicon Polymethine Cyanine Dye | lew.ro |

| This compound | 6-(dimethylamino)-1,2-dimethylquinolinium iodide | Piperidine | Photosensitizer (BD-Se-QM) | acs.org |

Beyond traditional dyes, derivatives of this compound are integral to the development of modern functional materials. The unique photophysical properties of these derivatives make them suitable for a range of high-technology applications. arkat-usa.org

The compound itself is recognized as an intermediate for fluorescent reagents and luminescent probes. cymitquimica.comcymitquimica.com The products of its condensation reactions often exhibit properties desirable for advanced applications. For example, the trans 1-indolyl-2-(1-methylquinolinium-2-yl) ethylene (B1197577) iodides, synthesized via condensation, are noted as promising candidates for non-linear optics (NLO) due to their significant solvatochromic shifts. arkat-usa.org

In the biomedical field, derivatives of this compound are being explored for therapeutic and diagnostic purposes. Recently, a derivative, 6-(dimethylamino)-1,2-dimethylquinolinium iodide, was used to synthesize a photosensitizer, BD-Se-QM. acs.org This photosensitizer can be activated by hydrogen peroxide, which is elevated in certain pathological areas, to generate singlet oxygen for the photooxidation of amyloid-beta aggregates, suggesting a potential application in Alzheimer's disease research. acs.org This highlights the role of this compound as a scaffold for creating highly specialized molecules for cutting-edge material science and medicinal chemistry.

| Derivative Class | Synthetic Precursor | Functional Application | Reference |

| Styrylquinolinium Dyes | This compound | Non-linear Optics (NLO) | arkat-usa.org |

| Photosensitizers (e.g., BD-Se-QM) | 6-(Dimethylamino)-1,2-dimethylquinolinium iodide | Biomedical Photooxidation | acs.org |

| Luminescent Probes | This compound | Elemental Analysis | cymitquimica.comcymitquimica.com |

Structural Elucidation and Advanced Computational Analysis

Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms in 1,2-dimethylquinolinium iodide has been determined through single crystal X-ray diffraction, a powerful technique for elucidating crystal structures. lookchem.comuol.de

Single crystal X-ray diffraction studies are instrumental in determining the three-dimensional atomic or molecular structure of a compound. uol.de This method has been used to determine the structures of this compound and its derivatives. lookchem.com For instance, the synthesis of various quinolinium derivatives, which involves reacting this compound with other compounds, often utilizes single crystal X-ray diffraction to confirm the structure of the resulting products. nih.goviucr.orgresearchgate.netnih.gov

In a related study, the crystal structure of (E)-2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide sesquihydrate was determined. The analysis revealed a monoclinic crystal system with the space group C2/c. The cation in this derivative is not planar, exhibiting a dihedral angle of 9.26 (6)° between the quinolinium and dimethylaminophenyl rings. researchgate.netnih.gov The crystal structure is stabilized by various interactions, including C—H⋯O and C—H⋯I interactions, as well as O—H⋯O and O—H⋯I hydrogen bonds. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₁N₂⁺·I⁻·1.5H₂O |

| Molecular Weight | 443.31 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.8997 (4) |

| b (Å) | 10.5941 (2) |

| c (Å) | 18.4020 (4) |

| β (°) | 113.047 (1) |

| Volume (ų) | 3749.24 (13) |

| Z | 8 |

Theoretical Investigations of Molecular Structure and Electronic Properties

To complement experimental findings, theoretical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the molecular structure and electronic properties of this compound and related compounds.

DFT is a computational method that provides a good balance between accuracy and computational cost for investigating the electronic and nuclear structures of many-body systems. arxiv.org Geometry optimization using DFT involves finding the most stable molecular structure corresponding to the lowest possible ground state energy. stackexchange.com This is achieved by iteratively adjusting the atomic positions to minimize the energy. arxiv.org

DFT calculations have been used to optimize the geometries and analyze the electronic structures of various molecules. science.govacs.org For example, in the study of a multifunctional sensor, (E)-2-(4-(diphenylamino)styryl)-1-methylquinolin-1-ium (DSM), which was synthesized from this compound, DFT was used to optimize the structures of DSM and its complex with Ni²⁺. rsc.org These calculations help in understanding the interaction between the molecule and the metal ion. rsc.org Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic properties like absorption spectra and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding charge transfer within the molecule. science.govacs.org

| Functional Type | Examples | General Application |

|---|---|---|

| GGA (Generalized Gradient Approximation) | PBE, BP86 | Recommended for geometry optimization and energy calculations, often with dispersion corrections. google.com |

| meta-GGA | TPSS | Often used in conjunction with dispersion corrections for reliable energies. google.com |

| Hybrid-GGA | B3LYP, PBE0, B3PW91 | B3LYP is popular for geometry optimization, while PBE0 may offer even better geometries. Hybrid functionals generally provide improved energies. google.com |

The quinolinium moiety, particularly the N-methylquinolinium cation derived from this compound, is known for its strong electron-withdrawing properties. researchgate.netarkat-usa.org This characteristic is crucial in the design of molecules for various applications, including nonlinear optics and as photosensitizers. uantwerpen.be

The electron-withdrawing strength of the N-methylquinolinium group can be modulated and is generally stronger than that of the more commonly used N-methylpyridinium group. researchgate.net This increased electron-withdrawing character enhances the potential for applications in photonics. researchgate.net The reactivity of the methyl group at the 2-position of the quinolinium ring is increased due to the strong electron-withdrawing effect of the positively charged nitrogen atom in the ring. arkat-usa.org This heightened reactivity is exploited in condensation reactions to synthesize larger conjugated systems. uantwerpen.be Theoretical studies, often employing DFT, can quantify these electronic effects by calculating parameters such as molecular electrostatic potentials and frontier molecular orbital energies, providing insights into the charge distribution and charge transfer capabilities of the molecule. science.govnih.gov

Reactivity and Mechanistic Studies of 1,2 Dimethylquinolinium Iodide in Organic Transformations

Reactivity of the Activated Methyl Group in the Quinolinium Ring

The presence of a positive charge on the nitrogen atom in the quinolinium ring of 1,2-dimethylquinolinium iodide significantly influences the reactivity of the methyl group at the 2-position. This quaternization of the nitrogen atom enhances the acidity of the protons on the adjacent methyl group, making it an "activated" methyl group. This increased acidity facilitates deprotonation by a base, leading to the formation of a reactive intermediate, an enamine or a carbanion, which can then participate in various organic reactions.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org In the context of this compound, the activated methyl group serves as the active hydrogen component. orientjchem.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the methyl group to form a nucleophilic intermediate. wikipedia.orgorientjchem.org

This intermediate then attacks the carbonyl carbon of an aldehyde or ketone. numberanalytics.com Subsequent elimination of a water molecule results in the formation of a new, often conjugated, system. wikipedia.org For instance, the reaction of this compound with various aldehydes, such as 4-(dimethylamino)benzaldehyde (B131446) or 4-(diphenylamino)benzaldehyde (B1293675), in the presence of a catalytic amount of piperidine in a solvent like ethanol (B145695) or methanol (B129727), leads to the formation of styryl dyes. uantwerpen.bersc.org The general mechanism involves the deprotonation of the active methylene (B1212753) compound, nucleophilic attack on the carbonyl, and subsequent dehydration. numberanalytics.com

The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency. For example, condensations with certain porphyrin derivatives have been shown to require specific conditions, such as a temperature of 60°C and pyridine as the solvent. nih.gov

Nucleophilic Addition Reactions (e.g., Carbanion Additions)

The core principle of nucleophilic addition reactions involves the attack of a nucleophile on an electrophilic center. wikipedia.org In the case of carbonyl compounds, the carbon atom of the C=O double bond is electrophilic due to the higher electronegativity of oxygen. libretexts.orgmasterorganicchemistry.com A nucleophile attacks this carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

The activated methyl group of this compound, upon deprotonation by a base, generates a carbanion. orientjchem.org This carbanion is a potent nucleophile that can participate in addition reactions. While the Knoevenagel condensation is a prime example of this reactivity leading to a condensation product, the initial step is a nucleophilic addition. wikipedia.orgorientjchem.org The carbanion derived from this compound can add to various electrophiles, most notably the carbonyl group of aldehydes and ketones. numberanalytics.commasterorganicchemistry.comnumberanalytics.com This addition forms a new carbon-carbon single bond and a tetrahedral intermediate which, in the case of condensation reactions, subsequently eliminates water. wikipedia.orgnumberanalytics.com

Functional Group Interconversions and Derivatization

Functional group interconversion refers to the transformation of one functional group into another through various chemical reactions, including substitution, addition, elimination, oxidation, or reduction. ub.eduimperial.ac.uk this compound is a versatile precursor for the synthesis of a variety of derivatives through such transformations. uantwerpen.besolubilityofthings.comchemistryjournal.in

Transformations Leading to Conjugated Styryl Systems

A significant application of the reactivity of this compound is in the synthesis of conjugated styryl systems. These compounds are characterized by a styryl group (a vinylbenzene moiety) attached to the quinolinium ring. The synthesis typically involves a condensation reaction between this compound and an aromatic aldehyde. uantwerpen.bersc.org

The key step is the Knoevenagel condensation, where the activated methyl group of the quinolinium salt reacts with the aldehyde functionality. rsc.org For example, the reaction of this compound with 4-(dimethylamino)benzaldehyde in methanol with a piperidine catalyst yields a styryl dye. uantwerpen.be Similarly, reaction with 4-(diphenylamino)benzaldehyde in ethanol with piperidine produces (E)-2-(4-(diphenylamino)styryl)-1-methylquinolin-1-ium. rsc.org The extended conjugation in these styryl systems is crucial for their photophysical properties. acs.org

Table 1: Synthesis of Conjugated Styryl Systems from this compound

| Aldehyde Reactant | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(dimethylamino)benzaldehyde | Piperidine | Methanol | 2-(4-(dimethylamino)styryl)-1-methylquinolinium derivative | uantwerpen.be |

| 4-(diphenylamino)benzaldehyde | Piperidine | Ethanol | (E)-2-(4-(diphenylamino)styryl)-1-methylquinolin-1-ium | rsc.org |

| 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Piperidine | Methanol | Quinolinium-pyrrole conjugate | google.com |

| Indole-3-carboxaldehyde | Piperidine | Acetonitrile | Quinoline-indole conjugate | acs.org |

Development of Polymethine Cyanine (B1664457) Dyes

Polymethine dyes are characterized by two nitrogen centers connected by a conjugated chain of an odd number of methine carbons. chemistryjournal.in Cyanine dyes are a subclass of these dyes and have found numerous applications. chemistryjournal.in this compound is a key building block for the synthesis of certain cyanine dyes. acs.orgnih.gov

Symmetrical trimethine cyanine dyes can be synthesized from two molecules of a quaternary quinolinium salt. For instance, the reaction of this compound with triethyl orthoformate in pyridine under reflux conditions yields 1,1'-dimethyl-2,2'-carbocyanine iodide. acs.org This reaction involves the condensation of two quinolinium units with a single carbon linker derived from the orthoformate. acs.org Asymmetrical monomethine cyanine dyes can be synthesized by the condensation of two different heterocyclic quaternary salts. nih.gov

Table 2: Synthesis of a Polymethine Cyanine Dye

| Reactant 1 | Reactant 2 | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Triethyl orthoformate | Pyridine | 1,1'-Dimethyl-2,2'-carbocyanine iodide | acs.org |

Porphyrin Conjugation Strategies

Porphyrins are large macrocyclic compounds that can be functionalized to create complex molecular systems with specific properties. nih.gov One strategy for modifying porphyrins is to conjugate them with other molecular entities, such as quinolinium salts.

The condensation of β-formyl-meso-tetraarylporphyrins with this compound has been demonstrated as a method to create porphyrin-quinolinium conjugates. nih.gov This reaction, a type of Knoevenagel condensation, typically requires specific conditions, such as heating at 60 °C in pyridine, to proceed effectively. nih.gov The resulting conjugates link the porphyrin core to the quinolinium moiety through a vinyl bridge, creating an extended π-conjugated system. nih.gov These types of conjugations are explored for their potential in various applications, including photodynamic therapy. nih.gov

Synthesis of Heteroaryl-Vinyl Quinolinium Derivatives

The synthesis of heteroaryl-vinyl quinolinium derivatives is commonly achieved through a Knoevenagel condensation reaction. wikipedia.orgsigmaaldrich.compearson.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.compearson.com In this specific application, this compound serves as the active methylene component, reacting with various heteroaromatic aldehydes in the presence of a basic catalyst. arkat-usa.orgresearchgate.net

The methyl group at the 2-position of the quinolinium ring is sufficiently acidic to be deprotonated by a mild base, such as piperidine or sodium hydroxide, forming a reactive carbanion. arkat-usa.orgresearchgate.netamazonaws.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the heteroaryl aldehyde. The subsequent elimination of a water molecule results in the formation of the desired heteroaryl-vinyl quinolinium derivative. sigmaaldrich.com The reaction is typically carried out by refluxing equimolar amounts of this compound and the respective heteroaryl aldehyde in a suitable solvent like ethanol, often with a few drops of a basic catalyst. arkat-usa.orgresearchgate.net

Detailed research has demonstrated the successful synthesis of a variety of these derivatives. For instance, the reaction of this compound with different indole (B1671886) aldehydes has been reported to produce the corresponding trans-1-indolyl-2-(1-methylquinolinium-2-yl) ethylene (B1197577) iodides. arkat-usa.orgresearchgate.net The use of different isomers of indole aldehyde, as well as substituted indoles, allows for the creation of a library of compounds with varying electronic and structural properties. arkat-usa.orgresearchgate.net

The following table summarizes the synthesis of several heteroaryl-vinyl quinolinium derivatives starting from this compound and various heteroaryl aldehydes. The yields of these reactions highlight the efficiency of this synthetic route.

| Heteroaryl Aldehyde | Resulting Product | Yield (%) | Reference |

| Indole-4-carbaldehyde | 1-(Indol-4-yl)-2-(1-methylquinolinium-2-yl) ethylene iodide | 82 | arkat-usa.org |

| 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | 2-[(E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-1-methyl-quinolinium triflate | 36 | google.com |

| 4-pyrimidin-5-ylbenzaldehyde | 1-methyl-2-[(E)-2-(4-pyrimidin-5-ylphenyl)vinyl]-quinolinium iodide | 76 | rsc.org |

| 2-methyl-3aH-indole-3-carbaldehyde | (E)-4-Amino-1-methyl-2-(2-(2-methyl-3aH-indol-3-yl)vinyl)quinolinium Iodide | 58 | acs.org |

The synthesis is not limited to indole and pyrrole (B145914) aldehydes. Other heteroaromatic aldehydes, such as those derived from pyrimidine, have also been successfully employed to generate a diverse range of heteroaryl-vinyl quinolinium derivatives. rsc.org This versatility makes the Knoevenagel condensation of this compound a valuable tool for organic chemists in the development of novel compounds with potential applications in various fields.

Spectroscopic and Analytical Characterization of 1,2 Dimethylquinolinium Iodide and Its Research Products

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic energy levels of a molecule are indispensable for identifying functional groups and understanding electronic transitions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a compound reveals characteristic absorption bands corresponding to specific bond types and vibrational modes.

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl groups would be observed around 2950-2850 cm⁻¹.

C=C and C=N stretching vibrations: The aromatic ring of the quinoline (B57606) system contains both C=C and C=N bonds, which would give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern of the quinoline ring.

A related compound, 1,2-dimethylquinolinium iodide, has reported IR spectral data showing peaks at 2962, 2063, 1994, 1942, 1581, 1524, 1442, 1361, 1333, 1272, 1207, 1161, 1129, 1094, 1054, 1010, 950, 810, 763, 717, and 671 cm⁻¹. rsc.org The presence of the iodide counter-ion is not typically observed in a standard mid-IR spectrum as its vibrations fall in the far-IR region.

Table 1: Predicted and Observed IR Absorption Bands for Quinolone Structures

| Functional Group | Predicted Absorption Range (cm⁻¹) | Observed Peaks for a related Quinolone (cm⁻¹) rsc.org |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 2962 |

| Aliphatic C-H Stretch | 2950-2850 | - |

| C=C and C=N Stretch | 1600-1450 | 1581, 1524, 1442 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ubbcluj.romsu.edu These electronic transitions, such as π to π* and n to π*, are characteristic of the conjugated systems within a molecule. libretexts.org

For this compound, the quinoline ring system is the primary chromophore. The extended π-electron system of the quinoline moiety is expected to absorb UV radiation, leading to distinct absorption bands. The position and intensity of these bands are influenced by the electronic structure of the molecule.

Research on related quinolinium compounds demonstrates that the absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring. For instance, the conjugation of double bonds shifts the absorption maximum to longer wavelengths. msu.edu

Table 2: Electronic Transitions and Expected UV-Vis Absorption

| Type of Transition | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π* | Quinoline Ring | UV Region (200-400 nm) |

| n → π* | Nitrogen lone pair (if available) | UV Region |

Infrared (IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the connectivity and chemical environment of atoms. webassign.netuobasrah.edu.iq Both ¹H and ¹³C NMR are crucial for assigning the structure of this compound.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity (splitting pattern) of the signals provide a wealth of information. libretexts.org For this compound, one would expect to see distinct signals for the protons on the quinoline ring and the two methyl groups.

Aromatic Protons: The protons on the quinoline ring would appear in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns would allow for the assignment of each proton.

Methyl Protons: The protons of the two methyl groups would appear as singlets in the upfield region. The N-methyl group would likely be more deshielded (further downfield) than the C-methyl group due to the electron-withdrawing effect of the positively charged nitrogen atom.

A ¹H NMR spectrum of a product formed from this compound showed signals for the aromatic protons in the range of δ 7.98-9.28 ppm and a singlet for the N-methyl group at δ 4.61 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring would be in the aromatic region (δ 120-160 ppm), while the methyl carbons would appear in the upfield region (δ 15-40 ppm). A ¹³C NMR spectrum of a derivative of this compound displayed a range of signals corresponding to the complex aromatic structure. rsc.org

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | Doublets, Triplets, Multiplets |

| N-CH₃ Protons | ~4.5 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. scienceready.com.au

For this compound, the mass spectrum would show the molecular ion of the cation, [1,2-dimethylquinolinium]⁺. The molecular weight of the 1,2-dimethylquinolinium cation (C₁₁H₁₂N⁺) is approximately 158.22 g/mol . aablocks.com The mass spectrum would exhibit a peak at an m/z value corresponding to this mass.

Under typical ionization conditions, such as electron impact (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation. msu.edu The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for quinolinium salts may involve the loss of the methyl groups or cleavage of the quinoline ring. Analysis of the masses of the fragment ions can help to confirm the structure of the parent molecule. For instance, the loss of a methyl radical (CH₃•) would result in a fragment ion with a mass of approximately 143 g/mol .

Table 4: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| Molecular Cation | [C₁₁H₁₂N]⁺ | ~158 |

| Fragment (loss of CH₃) | [C₁₀H₉N]⁺ | ~143 |

Chromatographic Methods Utilizing Derivatization

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation, identification, and quantification of compounds in a mixture. For compounds that lack a strong chromophore or are difficult to detect, pre-column derivatization can be employed to enhance their detection capabilities. nih.gov

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the HPLC system. squ.edu.om This process can improve the chromatographic properties of the analyte and, more importantly, introduce a chromophoric or fluorophoric tag that allows for sensitive detection by UV-Vis or fluorescence detectors.

While this compound itself has a UV-absorbing quinoline ring, its derivatization products may require this technique for analysis. For instance, if this compound is used as a reagent to derivatize other molecules, such as thiols, the resulting products can be analyzed by HPLC. academicjournals.orgresearchgate.net The quinolinium moiety acts as the chromophore, enabling the detection of the otherwise non-absorbing thiol.

The choice of derivatizing agent and reaction conditions are critical for successful analysis. The reaction should be rapid, quantitative, and produce a stable derivative. For example, 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) has been used as a pre-column derivatization reagent for the HPLC analysis of thiols. academicjournals.org This highlights the utility of quinolinium-based reagents in analytical chemistry.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-1-methylquinolinium tetrafluoroborate |

| Molecular iodine |

Photophysical Behavior and Luminescent Properties of 1,2 Dimethylquinolinium Iodide Derivatives

Fluorescence and Absorption Characteristics

The fluorescence and absorption properties of 1,2-Dimethylquinolinium iodide derivatives are central to their utility. These properties are intrinsically linked to their molecular structure, which typically features a quinolinium core acting as an electron acceptor.

Quantum Yield and Radiative Decay Pathways

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent probes. For this compound and its derivatives, the quantum yield can be influenced by various factors, including the molecular environment and structural modifications. For instance, this compound itself can be used as a fluorescent reagent and luminescent probe in elemental analysis, emitting light around 350 nm. cymitquimica.comcymitquimica.com This emission is attributed to the imino group (C=N) within the molecule. cymitquimica.comcymitquimica.com The compound is noted to have a high fluorescence quantum yield, which makes it effective for detection purposes. cymitquimica.comcymitquimica.com

In more complex derivatives, such as those designed for specific applications like DNA sensing, the quantum yield can be significantly modulated. For example, a DNA nanotag featuring a covalently attached intercalating dye derived from a quinolinium structure exhibited a fluorescence quantum yield of 0.16. nih.gov The radiative decay pathways of these molecules are often in competition with non-radiative processes, such as photoisomerization.

Solvatochromic Shifts and Environmental Responsiveness

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many quinolinium derivatives. This environmental responsiveness makes them valuable as probes for studying local environments. The absorption maxima of these compounds can shift significantly in solvents of varying polarity. researchgate.net This behavior is characteristic of "push-pull" molecules, where an electron-donating group is linked to an electron-accepting group (the quinolinium ring) through a π-conjugated system. researchgate.net

For example, studies on trans-1-indolyl-2-(1-methylquinolinium-2-yl) ethylene (B1197577) iodides, which are synthesized from 1,2-dimethyl quinolinium iodide, have demonstrated significant solvatochromic shifts, indicating their potential for nonlinear optics applications. researchgate.netarkat-usa.org Similarly, the photophysics of 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide (DASQMI) have been extensively studied in various solvents, revealing a strong dependence on solvent polarity. nih.gov This compound exhibits an anomalous 40 nm blue shift in its low-energy fluorescence band when moving from dimethyl sulfoxide (B87167) (DMSO) to water, a phenomenon attributed to negative solvatochromism. nih.gov This suggests that with increasing solvent polarity and hydrogen-bonding ability, the ground state of the molecule becomes more stabilized than the intramolecular charge-transfer (ICT) excited state. nih.gov

Table 1: Solvatochromic Data for Selected Quinolinium Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| trans-1-(indol-5-yl)-2-(1-methylquinolinium-2-yl) ethylene iodide | Methanol (B129727) | 490 | researchgate.net |

| trans-1-(indol-3-yl)-2-(1-methylquinolinium-2-yl) ethylene iodide | Methanol | 510 | researchgate.net |

| 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide (DASQMI) | DMSO | ~560 (Emission) | nih.gov |

| 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide (DASQMI) | Water | ~520 (Emission) | nih.gov |

Photoisomerization Dynamics

Photoisomerization, the light-induced conversion between different isomers, is a key photophysical process for many stilbene-like quinolinium derivatives. This process often competes with fluorescence, leading to a reduction in the fluorescence quantum yield at room temperature. researchgate.net The trans → cis photoisomerization is a common pathway for deactivation of the excited state in these molecules. researchgate.net

The dynamics of this process can be incredibly fast, occurring on the picosecond or even femtosecond timescale. Studies on related cyanine (B1664457) dyes have shown that the photoisomerization rate is heavily influenced by the surrounding environment, such as the viscosity of the solvent. columbia.edu For instance, the photoisomerization of DODCI (3,3'-diethyloxadicarbocyanine iodide) is faster at the air/water interface compared to the bulk water solution, suggesting that the friction experienced by the molecule plays a crucial role. columbia.edu While direct studies on the photoisomerization of this compound itself are less common, the behavior of its derivatives suggests that this is a critical relaxation pathway to consider. The process often involves a large amplitude motion and can be inhibited by environmental constraints, such as encapsulation or complexation with metal ions. rsc.orgrsc.org

Nonlinear Optical (NLO) Response

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical switching and frequency conversion. Quinolinium derivatives have emerged as promising candidates for NLO applications due to their large molecular hyperpolarizabilities.

Molecular Hyperpolarizability Studies

The first molecular hyperpolarizability (β) is a measure of a molecule's second-order NLO response. For push-pull chromophores based on quinolinium, the magnitude of β is strongly dependent on the electron-withdrawing strength of the quinolinium acceptor group. uantwerpen.beresearchgate.net

Research has shown that quinolinium chromophores based on 1,2- and 1,4-dimethylquinolinium as acceptor groups exhibit remarkably large first hyperpolarizability values. uantwerpen.beresearchgate.net For example, a derivative incorporating 1,2-dimethylquinolinium was found to have a static first hyperpolarizability (β₀) of 233 x 10⁻³⁰ esu. mdpi.com This value is significantly higher than that of the analogous pyridinium (B92312) derivative, highlighting the enhanced electron-withdrawing character of the quinolinium moiety. uantwerpen.beresearchgate.net These large β values are a direct consequence of the efficient intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge.

Table 2: First Molecular Hyperpolarizability (β₀) of Selected Quinolinium Derivatives

| Compound | β₀ (x 10⁻³⁰ esu) | Reference |

|---|---|---|

| DA-DMQ1,2-T | 233 | mdpi.com |

| DA-DMQ1,4-T | 256 | mdpi.com |

| DA-DMQ2,3-T | 122 | mdpi.com |

Design Principles for Enhanced NLO Materials

The development of high-performance NLO materials relies on strategic molecular design. Several key principles have been identified to enhance the NLO response of quinolinium-based compounds.

Push-Pull Mechanism: A fundamental strategy is the creation of a "push-pull" system with a strong electron donor and a strong electron acceptor connected by a π-conjugated linker. frontiersin.orgrsc.org The quinolinium cation serves as a potent electron acceptor. mdpi.com

Enhancing Acceptor Strength: Increasing the electron-withdrawing strength of the acceptor group generally leads to a larger molecular NLO response. uantwerpen.be The substitution pattern on the quinolinium ring is crucial, with 1,2- and 1,4-dimethylquinolinium derivatives showing particularly strong acceptor properties. uantwerpen.beresearchgate.net

Extending π-Conjugation: The length and nature of the π-conjugated bridge between the donor and acceptor influence the degree of charge transfer and, consequently, the hyperpolarizability. rsc.org

Molecular Organization: For bulk materials, the macroscopic NLO response depends not only on the molecular hyperpolarizability but also on the alignment of the chromophores in the solid state. mdpi.com Achieving a non-centrosymmetric crystal packing is essential for a large second-order NLO effect. mdpi.com

Supramolecular Interactions and Recognition Processes Involving 1,2 Dimethylquinolinium Iodide Scaffolds

Self-Assembly and Aggregate Formation

The inherent structural features of the 1,2-dimethylquinolinium cation, namely its planarity and aromatic nature, make it highly susceptible to self-assembly and aggregation in solution. These processes are primarily driven by non-covalent forces such as π-π stacking interactions between the electron-deficient quinolinium rings. The formation of aggregates is a well-documented phenomenon for cyanine (B1664457) and styryl dyes derived from quinolinium precursors. nih.govresearchgate.net

In aqueous environments, hydrophobic effects also play a crucial role, promoting the association of the organic cations to minimize contact with water molecules. This can lead to the formation of distinct aggregate structures, such as H-aggregates (face-to-face stacking) and J-aggregates (offset or head-to-tail stacking), each with unique photophysical signatures. nih.gov For instance, studies on asymmetric monomethine cyanine dyes synthesized from a dimethylquinolinium iodide core have shown a pronounced tendency to form stable molecular aggregates in buffered solutions. nih.gov These aggregation processes can be influenced by factors like concentration, solvent polarity, and the presence of salts.

In the solid state, these non-covalent interactions direct the crystal packing. The self-assembly can lead to highly ordered, single-crystal helical structures, where the interplay of hydrogen bonds and the adaptive chirality of substituents plays a key role in defining the final architecture. nih.gov Furthermore, perovskite nanocrystals have been shown to self-assemble into more complex nanostructures like superlattices, driven by precisely controlled surface ligand interactions and lattice matching, a principle that can extend to the organized assembly of organic salts like 1,2-dimethylquinolinium iodide. nuaa.edu.cn

Host-Guest Chemistry and Complexation Phenomena

The 1,2-dimethylquinolinium cation can act as an effective guest molecule, forming inclusion complexes with various macrocyclic hosts. The driving forces for this complexation are a combination of electrostatic interactions between the cationic guest and the host's electron-rich portals, as well as hydrophobic interactions that favor the encapsulation of the aromatic quinolinium moiety within the host's nonpolar cavity. thno.orgprinceton.edu

Common macrocyclic hosts studied for such interactions include:

Cyclodextrins (CDs): These toroidal oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. β-Cyclodextrin, with its suitably sized cavity, is a potential host for the 1,2-dimethylquinolinium cation. The encapsulation is driven by the hydrophobic effect and can lead to enhanced solubility of the guest. nih.govmdpi.com The stability of such complexes is influenced by the precise fit and the potential for hydrogen bonding with the host's hydroxyl groups. nih.gov

Cucurbiturils (CB[n]): These pumpkin-shaped macrocycles have a hydrophobic cavity and carbonyl-fringed portals that can strongly interact with cationic species. muni.czmdpi.com While direct studies with this compound are sparse, research on analogous pyridinium (B92312) dyes demonstrates the principle. For example, the hemicyanine dye 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide forms a stable 1:1 inclusion complex with inverted cucurbit rsc.orguril, resulting in a significant enhancement of the dye's fluorescence. mdpi.com This suggests that the quinolinium cation would similarly be an excellent guest for CB[n] hosts.

Calixarenes: These phenol-formaldehyde cyclic oligomers can be functionalized to create a pre-organized cavity suitable for binding cationic guests. mdpi.com

Porphyrins: In a specific example, this compound has been used in a condensation reaction with a β-formyl-tetraphenylporphyrin. In this context, the large porphyrin ring acts as a macrocyclic host scaffold to which the quinolinium moiety is attached, creating a complex supramolecular structure. mdpi.com

The formation of these host-guest complexes can modulate the physicochemical properties of the 1,2-dimethylquinolinium moiety, such as its solubility, stability, and photophysical behavior.

Interactions with Biological Macromolecules

The ability of the 1,2-dimethylquinolinium scaffold to engage in specific non-covalent interactions makes it a valuable platform for designing molecules that recognize and bind to biological targets like nucleic acids and proteins.

The cationic and planar aromatic nature of the 1,2-dimethylquinolinium structure is conducive to interaction with the negatively charged, polyanionic structure of DNA. Derivatives of this compound have been shown to be effective DNA binding agents, with their interaction modes being a subject of detailed study. rsc.orglookchem.com

Key findings include:

Intercalation: The planar quinolinium ring can insert itself between the base pairs of the DNA double helix. This mode of binding is supported by ethidium (B1194527) bromide (EB) displacement assays. In these experiments, a derivative synthesized from this compound was shown to displace EB from calf-thymus DNA (ct-DNA), causing a quenching of the EB-DNA fluorescence, which is indicative of an intercalative binding mode. rsc.orgheraldopenaccess.us

Groove Binding: Alternatively, the molecule could bind within the major or minor grooves of the DNA helix, stabilized by electrostatic and van der Waals interactions.

Structure-Specific Recognition: A particularly interesting application involves the use of this compound as a precursor in DNA-templated synthesis to discover dyes that selectively recognize specific DNA structures. researchgate.netresearchgate.net Styryl dyes formed in situ from the 1,2-dimethylquinolinium core showed preferential binding and distinct optical responses to G-quadruplex (GQ) DNA over standard single-stranded or double-stranded DNA. researchgate.netresearchgate.net This highlights the potential to develop highly selective probes for non-canonical nucleic acid structures.

The binding to nucleic acids is often accompanied by significant changes in the photophysical properties of the quinolinium-based dye, such as an enhancement or quenching of fluorescence, which forms the basis for their use as fluorescent probes. molaid.comcymitquimica.com

| Biomolecule | Interaction Method | Key Finding | Binding Constant (K) | Reference |

|---|---|---|---|---|

| ct-DNA | Fluorescence & UV-vis Titration | Binding leads to increased fluorescence. | 1.2 × 106 M−1 | rsc.org |

| ct-DNA | Ethidium Bromide Competition Assay | Displacement of intercalated EB suggests an intercalative binding mode. | Not Applicable | rsc.org |

| Bovine Serum Albumin (BSA) | Fluorescence Titration & Docking | Strong binding interaction observed. | Not Reported | rsc.org |

| Ovalbumin | Fluorescence Titration & Docking | Binding interaction observed. | Not Reported | rsc.org |

Derivatives based on the 1-methylquinolinium (B1204318) scaffold have been identified as potent modulators of protein function, particularly as antibacterial agents that target the essential bacterial cell division protein FtsZ. tandfonline.comnih.govrsc.org

FtsZ Inhibition: A significant body of research has focused on synthesizing 1-methylquinolinium derivatives that inhibit the GTPase activity of FtsZ, thereby disrupting its polymerization into the Z-ring and blocking bacterial cell division. tandfonline.comfrontiersin.org Molecular docking studies have elucidated the interaction mechanism, showing that these quinolinium compounds bind to a specific site on the FtsZ protein.

Binding Site: The identified binding site is the interdomain cleft, near the T7-loop and H7-helix. tandfonline.comrsc.org

Interaction Forces: The binding is stabilized by a combination of hydrophobic interactions with residues such as D199, L200, M226, and I228, along with van der Waals forces with other residues in the cleft. frontiersin.org

Conformational Changes: The binding of these inhibitors can induce secondary structure changes in the FtsZ protein, further contributing to the inhibition of its function. nih.gov

Human Serum Albumin (HSA) Interaction: In addition to antibacterial targets, quinolinium derivatives have been studied for their interaction with other proteins. A docking simulation of a novel styryl quinolinium sulfonate compound with human serum albumin (HSA) was performed to explore its binding affinity and potential anti-inflammatory mechanism. mdpi.com

These studies demonstrate that the quinolinium scaffold is a privileged structure for protein recognition, capable of fitting into specific binding pockets and establishing stabilizing non-covalent interactions.

| Compound Type | Target Protein | Mechanism of Action | Key Result (Example) | Reference |

|---|---|---|---|---|

| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | S. aureus FtsZ (SaFtsZ) | Inhibits GTPase activity, disrupting polymerization. | Compound A2 showed 70% inhibition at 16 μg/mL. | tandfonline.com |

| 1-Methylquinolinium derivatives with indole (B1671886) fragment | FtsZ | Inhibits FtsZ activity. | MIC values of 1-4 μg/mL against MRSA and VRE. | frontiersin.org |

| 1-Methylquinolinium derivatives with cyclic amine | FtsZ | Promotes FtsZ polymerization, interrupting division. Induces secondary structure changes. | Compound A3 showed MIC of 0.5-1 μg/mL against S. aureus. | nih.gov |

| Thiazole-quinolinium derivatives | FtsZ | Interrupts FtsZ function, leading to cell elongation. | Potent activity against Gram-positive strains, including MRSA. | rsc.org |

Advanced Applications in Materials Science and Chemical Biology

Development of Fluorescent Probes and Sensors

1,2-Dimethylquinolinium iodide serves as a key intermediate in the synthesis of various organic compounds, including fluorescent reagents and luminescent probes. cymitquimica.com These probes are instrumental in elemental analysis and the detection of specific analytes. cymitquimica.com

Design and Sensing Mechanisms for Specific Analytes (e.g., ions, biomolecules)

The design of fluorescent probes often involves coupling a fluorescent molecule, like a derivative of this compound, with a targeting moiety that selectively binds to the analyte of interest, which can include ions and biomolecules such as proteins and nucleic acids. spectroscopyonline.com Upon binding, the probe's fluorescence properties change, allowing for detection and quantification. spectroscopyonline.com

A notable example is the bimodal sensor (E)-2-(4-(diphenylamino)styryl)-1-methylquinolin-1-ium (DSM), which was synthesized from this compound. rsc.org This sensor demonstrates a "turn-on" fluorescence response for the detection of Nickel ions (Ni²⁺) and biomolecules like calf thymus DNA (ct-DNA), bovine serum albumin (BSA), and ovalbumin. rsc.org The interaction with Ni²⁺ leads to fluorescence enhancement at specific wavelengths, with a detection limit of 1.53 μM. rsc.org Similarly, its binding with biomolecules results in increased fluorescence at different wavelengths, with detection limits in the micromolar and nanomolar ranges. rsc.org The sensing mechanism is based on the distinct binding modes of the probe with the different analytes, leveraging its unique structural and steric properties. rsc.org

| Analyte | Detection Limit | Binding Constant (M⁻¹) |

| Ni²⁺ | 1.53 μM | 1.2 x 10⁶ |

| ct-DNA | Micromolar | - |

| BSA | Nanomolar | - |

| Ovalbumin | Nanomolar | - |

| Data derived from the study of the bimodal sensor DSM. rsc.org |

Multifunctional Chemosensor Platforms

Building on the principles of specific analyte detection, multifunctional chemosensor platforms are being developed. These platforms can simultaneously detect multiple analytes. For instance, a derivative of this compound was used in the creation of a multifunctional PAMAM dendrimer platform for the simultaneous dual imaging of hydrogen peroxide and pH. escholarship.org This approach involves conjugating different responsive fluorescent probes onto a single modular scaffold. escholarship.org Similarly, the DSM sensor acts as a bimodal platform, capable of detecting both a metal ion (Ni²⁺) and various biomolecules. rsc.org Such multifunctional systems offer significant advantages in complex biological and environmental monitoring.

Functional Materials for Optoelectronics and Photonics

The optical properties of materials derived from this compound make them suitable for applications in optoelectronics and photonics. researchgate.netmdpi.com Graphene, a material with exceptional optical and electronic properties, is a key area of research in this field. researchgate.netmdpi.com Cyanine (B1664457) dyes, which can be synthesized from this compound, are also significant. acs.org The combination of graphene's high carrier mobility and the unique optical characteristics of these dyes can be exploited in devices like solar cells, light-emitting devices, and photodetectors. researchgate.net The development of 2D artificial microstructures and heterostructures further enhances the potential of these materials in creating advanced photonic and optoelectronic systems. nih.gov

Derivatives of this compound have been used in the synthesis of cyanine dyes with varying counter anions, which influences their crystal structures and optical properties. acs.org These dyes are crucial for applications requiring specific light absorption and emission characteristics.

Tools for Cellular and Subcellular Research

The fluorescent nature of this compound derivatives makes them powerful tools for visualizing and analyzing cellular and subcellular structures and processes. lookchem.com

Molecular Staining and Visualization Techniques

Derivatives of this compound are utilized as staining agents for visualizing cell structures. lookchem.com These compounds can exhibit high affinity for cell membranes and nucleic acids, enabling their use in fluorescence microscopy to study cell function. lookchem.com For example, certain styryl-quinolinium dyes synthesized from this precursor are known for their strong orange-red fluorescence, high photostability, and low cytotoxicity, making them ideal for long-term live-cell imaging. lookchem.com These stains allow researchers to visualize cellular components and processes without significantly disrupting cell viability. lookchem.com The process of visualizing proteins after separation techniques like electrophoresis often relies on various staining methods, including fluorescent stains, to detect even low-abundance proteins. gbiosciences.com

Flow Cytometry Applications in Research

Flow cytometry is a powerful technique that allows for the rapid analysis of the physical and chemical characteristics of individual cells in a suspension. nationaljewish.org Fluorescent probes are essential to this technology, as they are used to identify and characterize cells based on their fluorescence properties. nationaljewish.org

Future Research Trajectories and Interdisciplinary Perspectives

Integration with Nanotechnology and Advanced Materials

The unique properties of quinolinium derivatives, including 1,2-dimethylquinolinium iodide, make them prime candidates for integration into the burgeoning fields of nanotechnology and advanced materials. nifs.ac.lkdost.gov.ph These fields focus on creating novel applications by manipulating materials at the nanoscale. nifs.ac.lk The self-assembly characteristics of related compounds, such as Quinaldine (B1664567) Red, into structures like chromonic liquid crystals, showcase the potential for creating ordered materials with unique optical and electronic properties. This self-assembly is a key area of interest in nanotechnology for building complex structures from molecular components.

Researchers are investigating the incorporation of quinolinium-based compounds into various nanomaterials to enhance their functionality. For instance, the development of materials for efficient water purification and energy conversion applications is an active area of research. nifs.ac.lk The synthesis of silver iodide (AgI) nanostructures, which have applications in optical biosensors, highlights a parallel path where the iodide component of this compound could be leveraged in creating new nanomaterials with desirable optical and biocompatible properties. explorationpub.com The goal is to develop advanced materials with superior performance characteristics by modifying existing materials or creating entirely new ones. dost.gov.ph

Table 1: Potential Nanotechnology and Advanced Material Applications

| Application Area | Potential Role of this compound Derivatives |

| Energy Conversion | Development of materials for rechargeable batteries and other energy applications. nifs.ac.lk |

| Water Purification | Creation of advanced materials for more efficient water treatment. nifs.ac.lk |

| Optical Biosensors | Use in the synthesis of nanostructures with enhanced optical properties for sensitive detection. explorationpub.com |

| Liquid Crystals | Formation of self-assembled structures for displays and other optical devices. |

Rational Design and Computational-Aided Discovery of New Derivatives

The future of developing new derivatives of this compound will heavily rely on rational design and computational modeling. nih.govnih.gov This approach allows for the targeted synthesis of molecules with specific, desired properties, moving beyond trial-and-error discovery. Computational methods, such as molecular electrostatic potential (MEP) and reduced density gradient (RDG) analyses, can provide deep insights into the electronic behavior and intermolecular interactions of newly designed compounds. nih.gov

The synthesis of new trans 1-indolyl-2-(1-methylquinolinium-2-yl) ethylene (B1197577) iodides has demonstrated that the presence of multiple aromatic moieties can increase certain activities, suggesting a path for designing more effective compounds. arkat-usa.org These "push-pull" molecules, which feature electron-donating and electron-withdrawing groups, are of particular interest for applications in nonlinear optics. researchgate.net Computational studies can help predict the solvatochromic shifts and other photophysical properties of these new derivatives, guiding synthetic efforts toward the most promising candidates. arkat-usa.orgresearchgate.net

The overarching goal is to create a systematic approach to molecular design, where computational screening and prediction accelerate the discovery of new derivatives with enhanced performance for specific applications. This includes modifying the core structure, the substituents, and even the counterion to fine-tune the compound's properties.

Expanding Applications in Analytical Chemistry and Biosensing

This compound and its derivatives are recognized for their potential as fluorescent reagents and luminescent probes in elemental analysis and beyond. cymitquimica.com The inherent fluorescence of these compounds, which can be modulated by their environment and interactions with other molecules, makes them highly suitable for developing new analytical methods. cymitquimica.com The ability of related compounds like Quinaldine Red to act as a "light-up" fluorescent probe, where fluorescence is significantly enhanced upon binding to a target, is a particularly valuable characteristic for biosensing. researchgate.net

Future applications in this area will likely focus on developing highly sensitive and selective biosensors for a variety of targets. The rise of DNA nanotechnology opens up possibilities for using these compounds in complex, programmable molecular machines for tasks like multiplexed detection of biomarkers. mdpi.com Hydrogels are also emerging as a powerful tool in biosensing, and the integration of quinolinium derivatives into hydrogel-based platforms could lead to novel sensors with enhanced stability and performance. nih.gov These sensors could be designed for "on-the-move" recognition, where self-propelled micromotors functionalized with these compounds could perform rapid, in-situ analysis. mdpi.com

Table 2: Emerging Analytical and Biosensing Applications

| Application | Description |

| Fluorescent Probes | Development of new probes for detecting specific ions, molecules, and biomolecules with high sensitivity. cymitquimica.comresearchgate.net |

| DNA-based Molecular Machines | Integration into DNA nanostructures for advanced biosensing, including multiplexed and real-time monitoring. mdpi.com |

| Hydrogel-based Sensors | Encapsulation within hydrogels to create stable and responsive biosensing platforms. nih.gov |

| Self-Propelled Nanosensors | Use in motile nanosystems for dynamic and rapid detection in complex environments. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dimethylquinolinium iodide, and what critical parameters must be controlled to optimize yield?

- Methodological Answer : The primary synthesis involves alkylation of quinoline derivatives using methyl iodide (CH₃I) or dimethyl sulfate. Key parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) minimize O-alkylation byproducts .

- Stoichiometry : Excess methyl iodide (2–3 equivalents) ensures complete quaternization of the quinoline nitrogen.

Data Table :

| Reaction Condition | Yield (%) | Major Byproduct |

|---|---|---|

| DMF, 70°C, 2 eq CH₃I | 78% | O-Methylated isomer (12%) |

| Ethanol, reflux, 3 eq CH₃I | 65% | Unreacted quinoline (20%) |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group attachment and aromatic proton environments. The N-methyl resonance appears at ~4.3 ppm (¹H) .

- X-Ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C–N⁺: 1.48 Å) and π-π interactions critical for material properties .

Data Table (Crystal Structure):

| Bond/Angle | Value (Å/°) |

|---|---|

| C1–N1 (quinolinium) | 1.350(3) |

| C10=C11 (ethenyl) | 1.350(3) |

| Interplanar angle (quinolinium-thiophene) | 11.67° |

Advanced Research Questions

Q. How do π-π interactions and hyperpolarizability in this compound derivatives influence nonlinear optical (NLO) properties?

- Methodological Answer : Derivatives like 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide exhibit strong second-harmonic generation (SHG) due to:

- Coplanar ethenyl-thiophene units : Enhances charge transfer (torsion angle: −179.42°).

- C–H···I/S interactions : Stabilizes crystal packing, increasing hyperpolarizability (β).

Data Table (NLO Metrics):

| Property | Value |

|---|---|

| SHG efficiency (vs. KDP) | 1.5× |

| Hyperpolarizability (β) | 25.6 × 10⁻³⁰ esu |

Q. How can competing O-alkylation pathways be mitigated during synthesis, and what analytical methods resolve such contradictions?

- Methodological Answer : O-alkylation arises from nucleophilic oxygen in quinoline. Mitigation strategies include:

- Solvent selection : Aprotic solvents (DMF) reduce oxygen reactivity.

- Kinetic control : Slow addition of methyl iodide at lower temperatures (50°C).

- HPLC-MS analysis : Differentiates N- vs. O-methylated isomers via retention time and mass fragmentation .

Data Table (Side Reaction Analysis):

| Condition | N-Methylation (%) | O-Methylation (%) |

|---|---|---|

| DMF, 60°C, slow addition | 89% | 5% |

| Ethanol, reflux | 65% | 30% |

Q. What computational and experimental approaches validate the electronic structure of this compound for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) and charge distribution on the quinolinium core.

- UV-Vis Spectroscopy : Experimental λₐₜₕ (absorption maxima) at 380 nm correlates with computed transitions.

- Cyclic Voltammetry : Redox potentials confirm stability under applied voltages .

Safety and Handling Considerations

- Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to iodide’s hygroscopic nature and potential irritancy .

- Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.